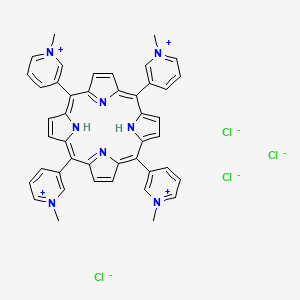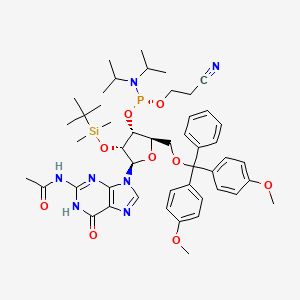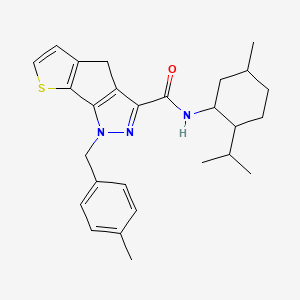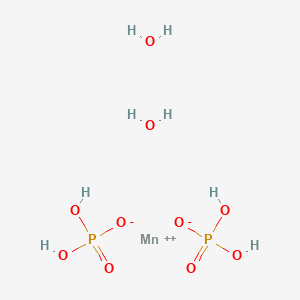
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one
描述
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one is a chemical compound with the CAS Number: 1566199-72-1 . It has a molecular weight of 198.58 . The IUPAC name for this compound is 7-chloro-8-fluoroquinazolin-4-ol .
Molecular Structure Analysis
The InChI code for 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one is1S/C8H4ClFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) . This indicates the molecular structure of the compound. It is stored at room temperature . The compound’s physical form, molecular weight, and IUPAC name are some of its known properties .
科学研究应用
Interaction with Lysozyme and Cytotoxicity
- Study Focus: The interaction of a fluorine-substituted dihydroquinazolinone with lysozyme and its cytotoxicity against HeLa cancer cells.
- Key Findings: The interaction with lysozyme was confirmed through spectrophotometric, circular dichroism, and NMR studies. Molecular docking correlated with other studies. The compound's cytotoxicity was evaluated, emphasizing the role of fluorine in its properties (Hemalatha, Madhumitha, Al-Dhabi, & Arasu, 2016).
Antibacterial Properties
- Study Focus: Investigating the antibacterial activities of various fluoroquinolone derivatives, including the synthesis and evaluation of compounds with different substitutions.
- Key Findings: Several compounds showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The study also explored structure-activity relationships and highlighted the significance of certain substitutions for enhanced antibacterial activity (Al-Hiari et al., 2007; Kuramoto et al., 2003; Marvadi et al., 2019; Patel & Patel, 2010).
Interaction with Human Serum Albumin
- Study Focus: Understanding the interaction between fluorine-substituted dihydroquinazolinone derivatives and human serum albumin (HSA).
- Key Findings: The derivatives could bind to HSA, inducing conformational changes and quenching HSA's intrinsic fluorescence. The interaction mechanism was largely attributed to hydrophobic forces, and the fluorine substitution enhanced this affinity (Wang et al., 2016).
Synthesis and Characterization
- Study Focus: Developing synthetic methods for fluorine-containing dihydroquinazolinone compounds and their characterization.
- Key Findings: New methods for synthesizing these compounds were established, yielding compounds with confirmed structures through spectroscopic methods. These methods are crucial for further pharmacological and chemical studies (Zhou et al., 2019; Cai et al., 2019).
Antioxidative and Prooxidative Effects
- Study Focus: Examining the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives, including those with fluorine and chlorine substitutions.
- Key Findings: The study revealed that the presence of certain substituents could influence these compounds' roles as antioxidants or prooxidants in biological systems. This understanding is critical for potential therapeutic applications (Liu, Han, Lin, & Luo, 2002).
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
7-chloro-8-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSJIVBWHFDFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one | |
CAS RN |
1566199-72-1 | |
| Record name | 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)
![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)


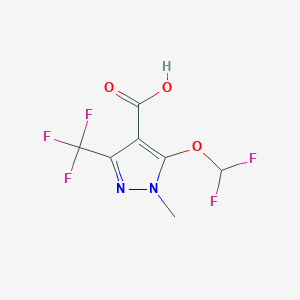
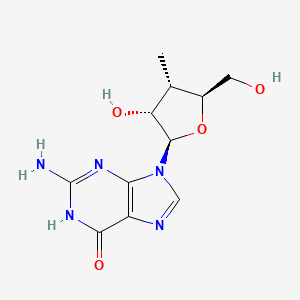
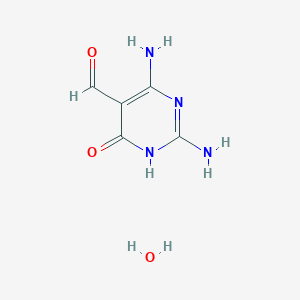
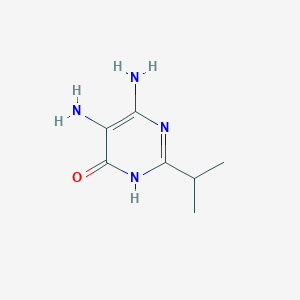

![3,4,5-Trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide](/img/structure/B1436796.png)
